Cas no 871583-15-2 (Methyl 4-bromo-5-azaindole-2-carboxylate)

Methyl 4-bromo-5-azaindole-2-carboxylate is a versatile heterocyclic building block used in pharmaceutical and agrochemical research. Its bromo-substituted azaindole scaffold offers a reactive site for further functionalization, enabling the synthesis of complex bioactive molecules. The ester group at the 2-position provides additional derivatization potential, making it valuable for medicinal chemistry applications. This compound is particularly useful in the development of kinase inhibitors and other small-molecule therapeutics due to its structural similarity to purine bases. High purity and consistent quality ensure reliable performance in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Its stability under standard storage conditions further enhances its utility in synthetic workflows.
Methyl 4-bromo-5-azaindole-2-carboxylate structure
871583-15-2 structure
Product Name:Methyl 4-bromo-5-azaindole-2-carboxylate
CAS No:871583-15-2
MF:C9H7BrN2O2
MW:255.068081140518
MDL:MFCD10697648
CID:1032439
Update Time:2025-06-13

Methyl 4-bromo-5-azaindole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
    • Methyl 4-Bromo-5-azaindole-2-carboxylate
    • METHYL 4-BROMOPYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE
    • 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-bromo-, methyl ester
    • 4-BROMO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER
    • PubChem19287
    • 3765AC
    • TRA0169752
    • FCH1401014
    • AB60160
    • Methyl4-Bromo-5-azaindole-2-carboxylate
    • SY008567
    • EN002053
    • BC004433
    • AS-3
    • Methyl 4-bromo-5-azaindole-2-carboxylate
    • MDL: MFCD10697648
    • Inchi: 1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3
    • InChI Key: ITZFLYIVVIQWBD-UHFFFAOYSA-N
    • SMILES: BrC1C2C=C(C(=O)OC)NC=2C=CN=1

Computed Properties

  • Exact Mass: 253.96900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Topological Polar Surface Area: 55

Experimental Properties

  • Boiling Point: 422.8±40.0℃ at 760 mmHg
  • Flash Point: 209.476℃
  • PSA: 54.98000
  • LogP: 2.11200

Methyl 4-bromo-5-azaindole-2-carboxylate Security Information

Methyl 4-bromo-5-azaindole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 4-bromo-5-azaindole-2-carboxylate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:871583-15-2)Methyl 4-Bromo-5-azaindole-2-carboxylate
Order Number:sfd705
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:871583-15-2)Methyl 4-bromo-5-azaindole-2-carboxylate
Order Number:A862763
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):1534.0
Email:sales@amadischem.com

Additional information on Methyl 4-bromo-5-azaindole-2-carboxylate

Methyl 4-bromo-5-azaindole-2-carboxylate (CAS No. 871583-15-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-bromo-5-azaindole-2-carboxylate (CAS No. 871583-15-2) is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, serves as a crucial building block in the synthesis of various biologically active molecules. Its molecular structure, featuring a brominated azaindole core linked to a carboxylate ester group, makes it particularly valuable for medicinal chemists seeking to develop novel therapeutic agents.

The significance of Methyl 4-bromo-5-azaindole-2-carboxylate lies in its ability to undergo a wide range of chemical transformations, enabling the construction of complex scaffolds. The presence of the bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery. Additionally, the azaindole moiety offers a rigid aromatic system that can be modified to enhance binding affinity and selectivity in target proteins.

In recent years, there has been a surge in research focused on azaindole derivatives due to their promising pharmacological properties. These compounds have shown potential in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The carboxylate ester group in Methyl 4-bromo-5-azaindole-2-carboxylate allows for further functionalization via hydrolysis or transesterification, providing additional flexibility in drug design.

One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently targeted in cancer therapy. Researchers have leveraged the structural features of Methyl 4-bromo-5-azaindole-2-carboxylate to design inhibitors with high potency and selectivity against specific kinases. For instance, recent studies have demonstrated its utility in generating inhibitors that target tyrosine kinases, which are aberrantly activated in many types of cancer.

The bromine atom at the 4-position of the azaindole ring is particularly noteworthy, as it serves as an excellent nucleophilic center for palladium-catalyzed cross-coupling reactions. This property has been exploited to create diverse libraries of azaindole derivatives by introducing various aryl or heteroaryl groups through Suzuki-Miyaura couplings. Such modifications have led to the discovery of novel compounds with improved pharmacokinetic profiles and reduced toxicity.

Another area where Methyl 4-bromo-5-azaindole-2-carboxylate has made a significant impact is in the synthesis of antiviral agents. The unique structural motif of azaindoles has been found to interact favorably with viral proteases and polymerases, making them attractive candidates for drug development. For example, researchers have utilized this compound to generate inhibitors targeting HIV protease, which is essential for viral replication. These inhibitors have shown promise in preclinical studies and are being further optimized for clinical use.

The carboxylate ester group in Methyl 4-bromo-5-azaindole-2-carboxylate also facilitates the formation of amide bonds through coupling reactions with amines. This transformation has been widely used to incorporate azaindole derivatives into larger peptide or protein-based therapeutics. Such conjugates have demonstrated enhanced stability and bioavailability, making them valuable tools for drug delivery systems.

The growing interest in sustainable chemistry has also influenced the use of Methyl 4-bromo-5-azaindole-2-carboxylate. Researchers are increasingly exploring greener synthetic routes that minimize waste and reduce environmental impact. One such approach involves the use of catalytic methods that improve reaction efficiency while maintaining high yields. These advancements not only make drug synthesis more cost-effective but also align with global efforts to promote green chemistry principles.

In conclusion, Methyl 4-bromo-5-azaindole-2-carboxylate (CAS No. 871583-15-2) is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical research. Its unique structural features enable a wide range of chemical modifications, making it an indispensable tool for medicinal chemists. As research continues to uncover new applications for azaindole derivatives, this compound will undoubtedly remain at the forefront of drug discovery efforts.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:871583-15-2)Methyl 4-Bromo-5-azaindole-2-carboxylate
sfd705
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:871583-15-2)Methyl 4-bromo-5-azaindole-2-carboxylate
A862763
Purity:99%
Quantity:5g
Price ($):1534.0
Email